Preprotachykinin B (50-79)
Description
Structure
2D Structure
Properties
CAS No. |
148597-04-0 |
|---|---|
Molecular Formula |
C143H243N37O46 |
Molecular Weight |
3216.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1 |
InChI Key |
XWSPNHVNLFQTLF-XNACSIEDSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |
Other CAS No. |
148597-04-0 |
sequence |
LYDSRSISLEGLLKVLSKASVGPKETSLPQ |
Synonyms |
NKB peptide 2 NKB-P2 peptide 2, neurokinin B preprotachykinin B (50-79) |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Preprotachykinin B 50 79 Precursor
Genomic Organization of Preprotachykinin B
The journey from a genetic blueprint to a functional neuropeptide begins within the cell's nucleus, encoded in the structure of its genes. The precursor for Neurokinin B is encoded by a specific gene that differs in name between humans and rodents but is highly conserved in its function.
TAC3 Gene (Human) and Tac2 Gene (Rodent) Nomenclature and Localization
In humans, the gene responsible for encoding Preprotachykinin B is designated as TAC3 (Tachykinin Precursor 3). genecards.org This gene is also known by several aliases, including NKNB (Neurokinin B). genecards.org Genetic mapping has precisely positioned the human TAC3 gene on the long (q) arm of chromosome 12, specifically at band 12q13.3.
The rodent ortholog of this gene is known as Tac2 (Tachykinin precursor 2). In mice, the Tac2 gene is located on chromosome 10 at band D3. This chromosomal localization underscores the evolutionary conservation of this gene and its critical biological role across different mammalian species.
| Organism | Gene Name | Aliases | Chromosomal Location |
|---|---|---|---|
| Human | TAC3 | NKNB | 12q13.3 |
| Mouse | Tac2 | - | 10 D3 |
Exon Structure and Encoding of the Preprotachykinin B Peptide
The coding sequence of the TAC3 gene is not continuous but is segmented into exons, which are interspersed with non-coding regions known as introns. The human TAC3 gene is composed of seven exons. Through a process called RNA splicing, the introns are removed, and the exons are joined together to form the mature messenger RNA (mRNA) that directs protein synthesis.
Five of these exons are responsible for encoding the Preprotachykinin B precursor protein. Specifically, the decapeptide Neurokinin B is encoded within the fifth exon. Alternative splicing of the TAC3 gene can result in different transcript variants, which may lead to the production of slightly different protein isoforms, although not all variants encode the functional NKB peptide. nih.gov
Precursor Processing and Peptide Maturation Pathways
Once the genetic information from the TAC3 gene is transcribed into mRNA, it moves from the nucleus to the cytoplasm to be translated into a protein. This initial protein is an inactive precursor that must undergo several modifications to yield the final, active neuropeptide.
Translational Synthesis of the Prepropeptide
The mRNA transcript of the TAC3 gene is translated by ribosomes into a 121-amino-acid precursor protein known as Preprotachykinin B. This initial polypeptide includes a signal peptide at its N-terminus, which directs the nascent protein into the endoplasmic reticulum, the first step in the secretory pathway. Following the removal of this signal peptide, the resulting protein is called proprotachykinin B.
Proteolytic Cleavage Sites Flanking the Preprotachykinin B (50-79) Sequence
The liberation of the active Neurokinin B peptide from its precursor, proprotachykinin B, is accomplished through precise proteolytic cleavage. This process is mediated by specialized enzymes called prohormone convertases, which recognize and cut at specific sites within the precursor protein. The region designated as Preprotachykinin B (50-79) contains the necessary sequences for this intricate processing.
The recognition signals for prohormone convertases are typically pairs of basic amino acids. In the case of human proprotachykinin B, the 10-amino acid Neurokinin B sequence is flanked by such dibasic cleavage sites.
The full sequence of human Preprotachykinin B (after removal of the 23-amino acid signal peptide, becoming proprotachykinin B) reveals the location of these critical sites. The Neurokinin B peptide corresponds to amino acid residues 58-67 of this proprotein.
An Arginine-Arginine (RR) pair is located immediately upstream (at positions 56 and 57) of the Neurokinin B sequence.
A Lysine-Arginine (KR) pair is found immediately downstream (at positions 68 and 69) of the Neurokinin B sequence.
Enzymatic cleavage at these sites liberates the NKB peptide. A subsequent enzymatic step modifies the C-terminal methionine by amidation, a common feature of tachykinins that is crucial for their biological activity.
| Precursor Segment | Amino Acid Positions (in Proprotein) | Sequence | Function |
|---|---|---|---|
| Upstream Cleavage Site | 56-57 | -RR- | N-terminal cleavage site for NKB |
| Neurokinin B (NKB) | 58-67 | DMHDFFVGLM | Active Neuropeptide |
| Downstream Cleavage Site | 68-69 | -KR- | C-terminal cleavage site for NKB |
Differential Action of Processing Enzymes at Specific Sites
The generation of active tachykinin peptides from their larger, inactive precursors is dependent on the action of specific proteolytic enzymes known as prohormone convertases. These enzymes recognize and cleave the precursor protein at specific sites, typically marked by pairs of basic amino acids (dibasic cleavage sites) such as Lys-Arg or Arg-Arg. nih.gov
The processing of Preprotachykinin B is a sequential process. Initially, the precursor is cleaved to form an intermediate pro-peptide, proneurokinin B. wikipedia.org A subsequent proteolytic cleavage of proneurokinin B results in the final, active decapeptide, Neurokinin B. wikipedia.org
This differential processing is not unique to PPT-B. The related precursor, Preprotachykinin A (PPT-A), serves as a classic example of how a single precursor can generate multiple distinct neuropeptides through the selective action of enzymes. Depending on the tissue and the specific enzymes present, PPT-A can be processed to yield Substance P, Neurokinin A, Neuropeptide K, and Neuropeptide gamma. nih.govresearchgate.net Similarly, peptides derived from the Preprotachykinin C (TAC4) gene are typically flanked by dibasic cleavage sites. researchgate.net However, an exception exists in humans where the endokinins A and B precursor possesses a monobasic cleavage site, indicating that the nature of these recognition sites can vary, leading to differential processing in the periphery. researchgate.net
| Precursor Protein | Cleavage Products | Reference |
|---|---|---|
| Preprotachykinin B (PPT-B) | Neurokinin B (NKB) | wikipedia.org |
| Preprotachykinin A (PPT-A) | Substance P, Neurokinin A (NKA), Neuropeptide K, Neuropeptide gamma | nih.govresearchgate.net |
| Preprotachykinin C (TAC4) | Hemokinin-1 (HK-1), Endokinin A (EKA), Endokinin B (EKB) | nih.govresearchgate.net |
Post-Translational Modifications of Tachykinin Precursors
A defining characteristic of the tachykinin peptide family is a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂, where X represents an aromatic or aliphatic amino acid. wikipedia.org The terminal "-NH₂" signifies that the peptide is amidated, a modification essential for its function. wikipedia.orgwikipedia.org
This amidation occurs through the enzymatic action on a C-terminal glycine (B1666218) residue present in the pro-peptide. nih.gov The glycine serves as the amide donor, resulting in the replacement of the glycine with a terminal amide group. This modification is critical for the proper binding of tachykinins to their cognate G-protein coupled receptors (NK₁, NK₂, and NK₃). nih.govwikipedia.org The amidated C-terminus is specifically recognized by these receptors, and its absence would significantly diminish the peptide's biological potency. nih.govresearchgate.net
| Pre-Peptide Sequence Element | Post-Translational Modification | Final Peptide Sequence Element | Function of Modification |
|---|---|---|---|
| -Gly-Leu-Met-COOH | Amidation | -Gly-Leu-Met-NH₂ | Essential for receptor binding and biological activity. |
While C-terminal amidation is the hallmark of tachykinins, other neuropeptides undergo different modifications, such as N-terminal acetylation. nih.gov This modification, while less common, plays a significant role in modulating the activity of the peptides it affects. nih.gov
A prominent example is found in the processing of Pro-opiomelanocortin (POMC). Peptides derived from this precursor, such as β-endorphin and Adrenocorticotropic hormone (ACTH), can be N-terminally acetylated. This acetylation has profound effects on their function. For instance, the acetylation of ACTH(1–13)NH₂ (forming α-melanocyte-stimulating hormone) greatly enhances its skin-darkening potency, while the same modification on β-endorphin completely abolishes its opioid activity. nih.gov Studies involving the chemical acylation of other neuropeptides, such as Neuropeptide Y, have also shown that modifying the N-terminus can significantly alter the peptide's receptor binding affinity. researchgate.net This demonstrates that N-terminal modifications are a critical mechanism for regulating neuropeptide function.
| Neuropeptide | Modification | Functional Consequence | Reference |
|---|---|---|---|
| ACTH(1–13)NH₂ | α-N-acetylation | Increases melanotropic potency. | nih.gov |
| β-endorphin | α-N-acetylation | Abolishes opiate activity. | nih.gov |
| Neuropeptide Y (analogs) | N-terminal acylation | Increases binding affinity for the Y2 receptor. | researchgate.net |
Analytical Methodologies in Preprotachykinin B 50 79 Research
Biochemical Isolation and Purification Techniques
Initial investigations into Preprotachykinin B (50-79) require its isolation and purification from tissue extracts. This is crucial for obtaining a pure sample for sequencing, characterization, and for use as an antigen in antibody production. High-performance liquid chromatography and gel filtration are the primary methods employed for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the purification and analysis of peptides like Preprotachykinin B (50-79) from complex biological mixtures. The technique separates molecules based on their hydrophobicity. In the analysis of tachykinins, C18 columns are commonly used, which contain a non-polar stationary phase.
In a typical RP-HPLC separation, a tissue extract is loaded onto the column in a polar mobile phase. A gradient of increasing organic solvent (like acetonitrile) is then applied. Peptides elute from the column based on their hydrophobicity, with more hydrophobic peptides being retained longer. The elution is monitored by UV absorbance, usually at 214 nm, which is characteristic of the peptide bond. This method has proven effective in separating various tachykinin peptides, which often have similar structures. For instance, specific elution conditions have been developed to resolve Neurokinin B (NKB) from other tachykinins like Neuropeptide K (NPK), which could otherwise co-elute. researchgate.net The purification of synthetic peptides for use as standards or in antibody production also relies heavily on preparative RP-HPLC. dokumen.pubnih.gov
Table 1: RP-HPLC Parameters for Tachykinin Peptide Separation
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 silica-based | Provides a non-polar stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Polar solvent, promotes peptide binding to the column. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar solvent, used to elute peptides from the column. |
| Gradient | Increasing concentration of Mobile Phase B | Elutes peptides in order of increasing hydrophobicity. |
| Detection | UV Absorbance at 214 nm | Detects the peptide bonds, allowing for quantification of eluting peaks. |
| Flow Rate | Typically 1.0 mL/min for analytical scale | Ensures efficient separation and sharp peaks. |
Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size and shape. This technique is instrumental in the initial characterization of peptide extracts containing Preprotachykinin B (50-79) and for estimating its molecular weight.
In this method, the sample is passed through a column packed with porous beads. Larger molecules are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like Preprotachykinin B (50-79), can enter the pores, which increases their path length and causes them to elute later. The elution volume of a peptide is inversely proportional to the logarithm of its molecular weight. By calibrating the column with a set of protein standards of known molecular weights, the approximate molecular weight of the peptide of interest can be determined. google.com This technique is a key step in confirming that an isolated peptide's size is consistent with the expected size of Preprotachykinin B (50-79), which is a 30-amino acid fragment. nih.gov
Table 2: Gel Filtration Chromatography for Peptide Analysis
| Feature | Description |
|---|---|
| Principle | Separation based on hydrodynamic volume (size and shape). |
| Stationary Phase | Porous beads (e.g., Sephadex, Superdex) with a defined pore size. |
| Elution Order | Larger molecules elute before smaller molecules. |
| Primary Application | Estimation of molecular weight and separation of molecules with significant size differences. |
| Calibration | Requires standards of known molecular weight to create a calibration curve (log MW vs. Elution Volume). |
Mass Spectrometric Techniques
Mass spectrometry stands as a cornerstone in the direct analysis of peptides like Preprotachykinin B (50-79), offering high sensitivity and specificity for their detection and characterization within complex biological samples.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the rapid and sensitive analysis of peptides. In the context of Preprotachykinin B (50-79) research, MALDI-TOF can be employed for the direct detection and molecular weight determination of the peptide from tissue extracts or other biological fluids. The methodology involves co-crystallizing the sample with a UV-absorbing matrix. A pulsed laser irradiates the crystal, causing desorption and ionization of the peptide, which is then accelerated in an electric field. The time it takes for the ion to travel to the detector is proportional to its mass-to-charge ratio, allowing for precise mass determination.
While specific studies detailing the MALDI-TOF analysis of the 30-residue fragment Preprotachykinin B (50-79) are not prevalent in the available literature, the technique is widely applied for the characterization of neuropeptides of similar size. For instance, direct MALDI-TOF MS analysis of brain slices has been successfully used to identify other neuropeptides like orcokinin. This approach allows for the rapid profiling of peptides in specific tissue regions. The high sensitivity of MALDI-TOF, reaching into the low-femtomole to attomole range for peptides, makes it an ideal tool for detecting the often low abundance of neuropeptides. nih.gov
| Parameter | Description |
| Principle | A soft ionization technique where a laser strikes a matrix of small molecules to transfer analyte molecules into the gas phase without fragmentation or decomposition. |
| Instrumentation | Comprises a laser, a sample plate, a vacuum chamber, a time-of-flight tube, and a detector. |
| Sample Preparation | The analyte is mixed with a suitable matrix material (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate. |
| Application in Peptide Research | Determination of molecular weight, peptide sequencing (in conjunction with TOF/TOF), and analysis of post-translational modifications. |
Mass Spectrometry Imaging (MSI) is a revolutionary technique that enables the visualization of the spatial distribution of molecules, including peptides, directly within tissue sections. nih.gov This method provides invaluable information on the localization of Preprotachykinin B (50-79) in specific anatomical structures, which is crucial for understanding its function in different physiological contexts. In a typical MALDI-MSI experiment, a thin tissue section is mounted on a conductive slide and coated with a matrix. The laser is then rastered across the tissue surface, acquiring a mass spectrum at each x,y coordinate. nih.gov The intensity of the ion corresponding to Preprotachykinin B (50-79) at each point is then used to generate a two-dimensional ion density map, effectively creating a molecular image of its distribution.
This technique has been successfully applied to map the distribution of various neuropeptides in brain tissue and other organs. nih.gov For example, MALDI-MSI has been used to visualize the localization of peptides within the anterior, intermediate, and posterior regions of the rat pituitary. nih.gov The ability to directly analyze tissue sections without the need for labels or antibodies provides a significant advantage over traditional immunohistochemical methods.
| Technique | Principle | Resolution | Application to Preprotachykinin B (50-79) |
| MALDI-MSI | Laser-induced desorption and ionization of molecules from a matrix-coated tissue section, followed by mass analysis to map their spatial distribution. | Typically 20-100 µm, with high-resolution instruments achieving finer detail. | Visualization of the peptide's distribution in brain regions, spinal cord, and peripheral tissues to correlate its presence with specific functions. |
Molecular Biology Techniques
Molecular biology techniques are indispensable for studying the genetic underpinnings of Preprotachykinin B (50-79) production. These methods allow for the investigation of the expression and regulation of the TAC3 gene, which encodes the preprotachykinin B precursor.
In situ hybridization (ISH) is a powerful technique used to visualize the location of specific messenger RNA (mRNA) sequences within individual cells of a tissue section. This method provides cellular resolution of gene expression, complementing the tissue-level view offered by MSI. For Preprotachykinin B (50-79), ISH is used to detect TAC3 mRNA, thereby identifying the specific neuronal populations and other cell types responsible for synthesizing the precursor protein.
The technique involves synthesizing a labeled nucleic acid probe that is complementary to the target TAC3 mRNA sequence. This probe is then hybridized to the tissue section, where it binds to the TAC3 mRNA. The label on the probe, which can be radioactive or fluorescent, is then detected to reveal the cellular and subcellular localization of the mRNA. Studies have successfully used in situ hybridization to map the distribution of tac3 mRNA in the brains of various species, including in the telencephalon and hypothalamus of the Japanese eel and the spotted sea bass. nih.govnih.gov
| Parameter | Description |
| Probe Type | Labeled single-stranded DNA or RNA complementary to the target mRNA. |
| Labeling | Can be radioactive (e.g., ³⁵S) or non-radioactive (e.g., digoxigenin, fluorescent dyes). |
| Detection | Autoradiography for radioactive probes; immunohistochemistry or fluorescence microscopy for non-radioactive probes. |
| Key Finding | Identification of specific cell populations expressing the TAC3 gene. |
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying the amount of a particular mRNA transcript in a biological sample. In the context of Preprotachykinin B (50-79) research, qPCR is used to measure the expression levels of the TAC3 gene in different tissues or under various experimental conditions. This allows for a quantitative understanding of how TAC3 gene expression is regulated.
The process begins with the reverse transcription of total RNA from a sample into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the TAC3 gene. The amplification of the DNA is monitored in real-time using a fluorescent dye that binds to double-stranded DNA or a sequence-specific fluorescent probe. The amount of fluorescence is proportional to the amount of amplified product, which in turn reflects the initial amount of TAC3 mRNA.
Several studies have utilized qPCR to investigate TAC3 gene expression. For instance, qPCR has been used to demonstrate that the placenta is a major site of TAC3 expression in humans, with levels 2.6-fold higher than in the brain. nih.govresearchgate.net Furthermore, a significant 1.7-fold increase in TAC3 mRNA expression was found in pre-eclamptic placentae compared to controls. nih.govresearchgate.net Another study in rats showed a significant decrease in placental TAC3 expression between day 16 and day 21 of pregnancy. endocrine-abstracts.org
| Tissue | Species | Finding | Reference |
| Placenta | Human | Major site of TAC3 expression. | nih.govresearchgate.net |
| Placenta | Human | 1.7-fold higher TAC3 mRNA in pre-eclampsia. | nih.govresearchgate.net |
| Placenta | Rat | Significant decrease in TAC3 expression from day 16 to 21 of pregnancy. | endocrine-abstracts.org |
| Brain | Japanese Eel | High expression of tac3a and tac3b mRNA. | nih.gov |
| Brain, Stomach, Intestine | Spotted Sea Bass | High expression of tac3a and tac3b. | nih.gov |
Computational and Bioinformatic Analyses
Computational and bioinformatic approaches are increasingly vital in peptide research, providing predictive insights into peptide function, evolution, and interactions. For Preprotachykinin B (50-79), these methods can be used to analyze the precursor sequence, predict its structure, and model its interactions with potential binding partners.
Bioinformatic analysis of the Preprotachykinin B precursor protein across different species can reveal conserved regions, which often correspond to functionally important domains like the active peptide sequence. For example, analysis of tachykinin-3 precursors has shown that the neurokinin B peptide sequence is highly conserved, suggesting strong evolutionary pressure to maintain its function. oup.com Such comparative genomics approaches can help in understanding the evolutionary history and functional significance of different parts of the precursor protein.
Computational modeling, on the other hand, can be used to predict the three-dimensional structure of Preprotachykinin B (50-79) and to simulate its interaction with receptors or other proteins. Homology modeling can be used to generate a 3D model of the peptide, which can then be used in docking studies to predict its binding mode to its cognate receptor, the neurokinin-3 receptor (NK3R). nih.gov These models can provide valuable insights into the molecular basis of peptide-receptor recognition and can guide the design of experiments to probe these interactions. nih.gov For instance, molecular modeling of the neurokinin B-NK3R complex has helped to elucidate the topographical features of the receptor's binding pocket. nih.gov
| Methodology | Application to Preprotachykinin B (50-79) | Potential Insights |
| Sequence Alignment and Phylogenetic Analysis | Comparison of Preprotachykinin B sequences across multiple species. | Identification of conserved domains, evolutionary relationships, and functionally important residues. |
| Homology Modeling | Prediction of the three-dimensional structure of the peptide. | Understanding the spatial arrangement of amino acids, which is crucial for its biological activity. |
| Molecular Docking | Simulation of the interaction between Preprotachykinin B (50-79) and its receptor. | Prediction of binding affinity and identification of key residues involved in the interaction. |
In Silico Identification of Tachykinin Precursors
In silico identification refers to the use of computational methods to find and characterize genes and proteins from genomic and protein sequence databases. This approach is a crucial first step in understanding the tachykinin system, including Preprotachykinin B, in various organisms. The general pipeline involves a multi-step bioinformatics approach that leverages sequence homology and gene prediction models. nih.govfrontiersin.org
The Identification Pipeline:
The process for identifying a tachykinin precursor gene like TAC3 computationally typically follows these steps:
Homology Searching: The process begins with a known tachykinin precursor amino acid sequence (e.g., human Preprotachykinin B) as a query. This sequence is used to search against nucleotide or protein databases of a target organism using tools like the Basic Local Alignment Search Tool (BLAST). nih.govgeneious.com BLAST finds regions of local similarity, which can indicate the presence of a homologous gene or protein in the target species. geneious.com
Gene Prediction: Once a homologous genomic region is identified, gene prediction tools are used to determine the gene's structure. These tools analyze the DNA sequence to find exons (coding regions) and introns (non-coding regions), allowing for the reconstruction of the full precursor protein sequence. raolab.org
Sequence Characterization: The predicted precursor protein sequence is then analyzed for key features. This includes identifying the N-terminal signal peptide, which directs the protein to the secretory pathway, and the locations of the mature peptide (Neurokinin B) flanked by basic amino acid residues that signal proteolytic cleavage. nih.govraolab.org
This in silico approach has been successfully used to identify TAC3 and its precursor protein, Preprotachykinin B, in a wide range of species beyond mammals, including the goat (Capra hircus), chicken (Gallus gallus), and various teleost fish like the Japanese eel (Anguilla japonica) and the spotted sea bass (Lateolabrax maculatus). nih.govnih.govresearchgate.netnih.gov Furthermore, computational tools can be used to analyze the potential impact of genetic mutations. For instance, in silico algorithms such as SIFT (Sorting Intolerant From Tolerant) and PolyPhen-2 (Polymorphism Phenotyping v2) have been used to predict whether a specific amino acid substitution in the TAC3 gene, such as the p.A63P variant, could be damaging to the resulting protein's function. nih.gov
| Tool/Method | Purpose | Application in PPT-B Research | Reference |
|---|---|---|---|
| BLAST (Basic Local Alignment Search Tool) | Finds regions of local similarity between sequences to identify homologs. | Used with a known PPT-B sequence to find the TAC3 gene in the genomes of other species. | nih.govgeneious.com |
| Gene Prediction Algorithms (e.g., Wise2) | Predicts gene structure (exons/introns) from genomic DNA. | Constructs the full coding sequence of the TAC3 gene from a raw genomic sequence. | nih.gov |
| Signal Peptide Prediction (e.g., SignalP) | Identifies the N-terminal signal peptide in a protein sequence. | Confirms the identity of PPT-B as a secreted precursor protein. | raolab.orgnih.gov |
| SIFT / PolyPhen-2 | Predicts the functional effect of an amino acid substitution. | Assesses whether mutations in the TAC3 gene are likely to be pathogenic. | nih.gov |
Sequence Alignment and Phylogenetic Analysis
Once the Preprotachykinin B sequences are identified across multiple species, sequence alignment and phylogenetic analysis are employed to study their evolutionary relationships. These methods provide insights into the conservation and divergence of the tachykinin system.
Multiple Sequence Alignment:
Multiple sequence alignment (MSA) is a fundamental technique used to arrange sequences of DNA, RNA, or protein to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. cureffi.org In the context of Preprotachykinin B, aligning the amino acid sequences from different species highlights conserved regions, particularly the sequence of the mature Neurokinin B peptide. nih.govresearchgate.net Software such as Clustal X is commonly used to perform these alignments. nih.gov The high degree of conservation in the NKB peptide sequence across diverse vertebrate groups underscores its critical biological function. nih.govresearchgate.net
| Species | NKB Amino Acid Sequence |
|---|---|
| Human (Homo sapiens) | D M H D F F V G L M - NH₂ |
| Goat (Capra hircus) | D M H D F F V G L M - NH₂ |
| Chicken (Gallus gallus) | D M H D F F V G L M - NH₂ |
| Spotted Sea Bass (Lateolabrax maculatus) - NKBb | D L N E F F V G L M - NH₂ |
| Japanese Eel (Anguilla japonica) - NKBb-10 | D M H D F F V G L M - NH₂ |
Note: The C-terminal "NH₂" indicates amidation, a common post-translational modification. The core FXGLM motif characteristic of tachykinins is highly conserved.
Phylogenetic Analysis:
Phylogenetic analysis uses aligned sequences to infer the evolutionary history and relationships between genes or proteins. A phylogenetic tree is a graphical representation of these relationships. In the study of TAC3, phylogenetic trees are often constructed using the neighbor-joining method with bootstrap replication to test the confidence of the branching patterns. nih.govnih.govresearchgate.net These analyses have revealed that the TAC3 genes of different vertebrate groups form distinct clades. For example, studies in fish have shown that teleost TAC3 genes cluster separately from those of other vertebrates and are often subdivided into tac3a and tac3b clades, indicating gene duplication events within the teleost lineage. nih.govnih.gov This structural resemblance across species strongly suggests that the genes for Preprotachykinin A and Preprotachykinin B evolved from a common ancestor gene. pnas.org
| Study Focus | Key Findings | Analytical Method | Reference |
|---|---|---|---|
| Vertebrate Evolution | Chicken TAC3 clusters within the avian branch, which is distinct from the mammalian branch. | Neighbor-Joining Phylogenetic Tree | researchgate.net |
| Teleost Fish Evolution | Teleost TAC3 genes form two major clades, tac3a and tac3b, suggesting a gene duplication event. | Neighbor-Joining Tree (MEGA software) | nih.govnih.gov |
| Gene Family Ancestry | The similar gene organization of Preprotachykinin A and B genes suggests they arose from a common ancestral gene. | Genomic Structure Comparison | pnas.org |
Distribution and Localization of Preprotachykinin B 50 79 Immunoreactivity and Mrna
Regional Distribution in the Central Nervous System of Mammalian Models
The expression of PPT-B is not uniform, with certain brain regions exhibiting notably high concentrations of NKB-immunoreactive neurons and fibers, while others show more moderate or lower levels. This differential distribution suggests the involvement of NKB in a variety of specific neural circuits and functions.
Radioimmunoassay studies have confirmed that the hypothalamus contains the highest levels of Neurokinin B in the rat brain. nih.gov This high concentration is consistent with the dense networks of NKB-immunoreactive fibers observed throughout the medial hypothalamus. nih.gov Similarly, the interpeduncular nucleus displays a prominent network of dense immunoreactive fibers, indicating it is a significant site for NKB release. nih.gov Research has shown that this dense fiber network in the interpeduncular nucleus originates from neurons located in the medial habenula. nih.gov
Neurons containing both NKB immunoreactivity and PPT-B mRNA are found in various telencephalic structures. In the cerebral cortex, immunoreactive neurons are present, with a notable study indicating that they are encountered approximately four times more frequently than neurons immunoreactive for Preprotachykinin A. nih.govnih.gov These PPT-B-immunoreactive neurons are distributed more frequently in the superficial layers (I-III) than in the deep layers (IV-VI) of the neocortex. nih.gov The hippocampal formation and the amygdaloid complex also contain populations of NKB-immunoreactive and mRNA-expressing neurons. nih.gov The amygdaloid nuclei, in particular, are innervated by dense immunoreactive fibers. nih.gov
The bed nucleus of the stria terminalis (BNST) is a key structure in limbic circuitry and shows a clear presence of neurons expressing PPT-B. Both NKB immunoreactivity and mRNA have been identified in perikarya within the BNST. nih.gov Furthermore, the stria terminalis, a major fiber bundle connected to the amygdala and BNST, contains a high density of immunoreactive fibers. nih.gov Neurons expressing PPT-B are also located in the ventral pallidum and the habenula. nih.gov The medial habenula, in particular, gives rise to the dense NKB fiber projection to the interpeduncular nucleus. nih.gov
Several hypothalamic and related nuclei are sites of PPT-B synthesis. Neurons containing NKB immunoreactivity and mRNA are found in the medial preoptic area and the arcuate nucleus. nih.gov The arcuate nucleus is a major site of NKB neuron populations. nih.gov The lateral mammillary bodies also contain a population of cells expressing PPT-B. nih.gov
Dense networks of NKB-immunoreactive fibers are a prominent feature in several brain regions, suggesting these are significant terminal fields for NKBergic neurons. The most prominent fiber densities are observed in the olfactory bulb and tubercle, the lateral olfactory tract, and around the blood vessels of the median eminence. nih.gov A dense interweaving of proNKB-immunoreactive fibers has been observed in close apposition to gonadotropin-releasing hormone (GnRH) fibers within the rat median eminence. nih.gov As mentioned previously, the stria terminalis contains a high density of these fibers. nih.gov Other areas with notable dense immunoreactive fibers include the subbrachial nucleus and the medial geniculate nucleus. nih.gov
While still present, NKB immunoreactivity is less intense in other parts of the CNS. Immunoreactive perikarya have been detected in the substantia nigra and the medullary reticular formation. nih.gov Fibers with less intense staining are also observed in these regions. nih.gov Similarly, the area of the nucleus of the solitary tract contains fibers with less intense immunoreactivity, and neurokinins, including NKB, are known to be expressed in this nucleus. nih.govinmed.fr
Distribution of Preprotachykinin B / Neurokinin B in the Rat CNS
This table summarizes the observed presence and density of Preprotachykinin B (PPT-B) mRNA, Neurokinin B (NKB) immunoreactive cell bodies (perikarya), and immunoreactive fibers across various regions of the rat central nervous system based on cited research.
| Brain Region | PPT-B mRNA | NKB-IR Perikarya | NKB-IR Fibers | Reference |
|---|---|---|---|---|
| Hypothalamus | Present | Present | Dense | nih.govnih.gov |
| Medial Preoptic Area | Present | Present | - | nih.gov |
| Arcuate Nucleus | Present | Present | Dense | nih.gov |
| Lateral Mammillary Bodies | Present | Present | - | nih.gov |
| Median Eminence | - | - | Very Dense | nih.govnih.gov |
| Interpeduncular Nucleus | - | - | Very Dense | nih.gov |
| Cerebral Cortex | Present | Present | Moderate | nih.govnih.gov |
| Hippocampal Formation | Present | Present | Moderate | nih.gov |
| Amygdaloid Complex | Present | Present | Dense | nih.gov |
| Bed Nucleus of the Stria Terminalis (BNST) | Present | Present | Moderate | nih.gov |
| Ventral Pallidum | Present | Present | - | nih.gov |
| Habenula | Present | Present | Moderate | nih.gov |
| Olfactory Bulb & Tubercle | Present | Present | Very Dense | nih.govnih.gov |
| Lateral Olfactory Tract | - | - | Very Dense | nih.gov |
| Stria Terminalis | - | - | Very Dense | nih.gov |
| Subbrachial Nucleus | - | - | Dense | nih.gov |
| Medial Geniculate Nucleus | - | - | Dense | nih.gov |
| Substantia Nigra | - | Present | Less Intense | nih.govnih.gov |
| Reticular Formation | - | Present | Less Intense | nih.govnih.gov |
| Nucleus of the Solitary Tract | - | - | Less Intense | nih.govinmed.fr |
Distribution in Peripheral Tissues
Evidence points to the presence of preprotachykinin-derived peptides in the adrenal medulla. A peptide corresponding to preprotachykinin-(20-56) has been successfully isolated from human adrenal-medullary phaeochromocytoma tissue. nih.gov This portion of the precursor protein is located within a common N-terminal region shared by alpha-, beta-, and gamma-preprotachykinins. nih.gov
In the urinary bladder, the tachykinin system is also active, as indicated by the expression of tachykinin receptors. While this suggests a site of action for tachykinin peptides, direct detection of Preprotachykinin B mRNA or its derived peptides in bladder tissue is not as clearly established.
The placenta is a primary site of Preprotachykinin B gene (TAC3) expression, with levels reported to be 2.6-fold higher than in the brain. nih.gov The expression of TAC3 in the placenta is dynamically regulated during pregnancy. Studies in rats have shown a significant downregulation of the gene encoding Neurokinin B (NKB) and its receptor during normal late pregnancy. nih.gov
In human pregnancies complicated by pre-eclampsia, placental TAC3 expression is significantly elevated, showing a 1.7-fold increase compared to normal placental tissue. nih.gov This suggests that the increased placental expression of TAC3 contributes to the higher circulating levels of NKB observed in pre-eclampsia. nih.gov However, investigations into the triggers of this upregulation have shown that neither hypoxia nor oxidative stress appear to be directly responsible for the increased TAC3 expression in cultured trophoblasts. nih.gov
| Condition | Change in Placental TAC3 (PPT-B) Gene Expression |
|---|---|
| Normal Late Rat Pregnancy | Significant Downregulation |
| Human Pre-eclampsia vs. Normal | 1.7-fold Increase |
| In Vitro Hypoxia/Oxidative Stress | No significant increase |
Biological and Physiological Implications of the Preprotachykinin B Tac3/tac2 System
Status of Preprotachykinin B (50-79) as a Native Peptide
The primary product of the TAC3/Tac2 gene is preprotachykinin B, a precursor protein that undergoes post-translational processing to generate biologically active peptides. wikipedia.orgfrontiersin.org While neurokinin B is the most well-characterized peptide derived from this precursor, evidence also points to the existence of other fragments, such as Preprotachykinin B (50-79).
Evidence Suggesting Minor Amounts of Formed Preprotachykinin B (50-79) In Vivo
The direct detection and quantification of Preprotachykinin B (50-79) as a distinct, native peptide in vivo have been challenging. However, its existence is supported by immunohistochemical studies. Research utilizing antisera specifically directed against the amino acid sequence 50-79 of preprotachykinin B has successfully identified immunoreactive neurons in the rat brain. nih.gov This finding suggests that the (50-79) fragment, referred to in some studies as "peptide 2," is present in nervous tissue, likely as a result of the natural processing of its larger precursor. nih.gov The distribution of this immunoreactivity was found to be widespread and closely matched the cellular localization of preprotachykinin B mRNA, providing strong evidence for its endogenous origin. nih.gov
Characterization of Higher Molecular Weight Immunoreactive Precursors
The generation of tachykinin peptides is a multi-step process involving the synthesis of a large precursor protein, followed by enzymatic cleavage. nih.govannualreviews.org The precursor for NKB is preprotachykinin B. wikipedia.org Immunohistochemical studies have successfully used antibodies targeting different regions of this precursor to map its distribution. For instance, studies have used antisera against proNKB, a larger intermediate peptide, to identify neurons within the arcuate nucleus. researchgate.net The detection of these higher molecular weight precursors, which contain the Preprotachykinin B (50-79) sequence, confirms the biosynthetic pathway. The processing of these precursors is carried out by proprotein convertases, which cleave the larger protein at specific sites to release the smaller, active peptide fragments. researchgate.net
Functional Relevance of Neurokinin B (NKB) and the TAC3/Tac2 Gene
Neurokinin B, a member of the tachykinin family of neuropeptides, is a key product of the TAC3/Tac2 gene and exerts significant influence over various physiological processes, primarily through its interaction with the neurokinin-3 receptor (NK3R). wikipedia.org Its functional importance is underscored by the observation that mutations in the genes for either NKB or its receptor lead to reproductive disorders. frontiersin.orgnih.govresearchgate.netnih.govnih.gov
Neuromodulatory and Neurotransmitter Roles within the Central Nervous System
NKB functions as both a neurotransmitter and a neuromodulator within the central nervous system. nih.gov Tachykinins, as a family, are known to excite neurons and elicit a variety of biological responses. annualreviews.org The widespread and distinct distribution of NKB-expressing neurons throughout the brain suggests it has diverse neuromodulatory functions. nih.gov These neurons are found in areas such as the cerebral cortex, hippocampus, amygdala, and hypothalamus. nih.gov As a neurotransmitter, NKB is involved in direct synaptic communication, while as a neuromodulator, it can influence the activity of diverse and distant neuronal populations, often with longer-lasting effects. This dual role allows NKB to participate in complex neural circuits that regulate a wide array of brain functions. nih.govannualreviews.org
Regulation of Gonadotropin-Releasing Hormone (GnRH) Neuronal Activity
A critical function of NKB is the regulation of Gonadotropin-Releasing Hormone (GnRH) secretion, which is the master regulator of the reproductive axis. frontiersin.orgtaylorandfrancis.com Loss-of-function mutations in the TAC3 or TACR3 (NKB receptor) genes in humans result in hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility, highlighting the indispensable role of NKB signaling in reproduction. nih.govresearchgate.netnih.govphysiology.org NKB signaling is a key component of the neural circuitry that controls the pulsatile release of GnRH. researchgate.netkarger.com Studies in various species have shown that NKB can stimulate the secretion of luteinizing hormone (LH), which is released in response to GnRH. nih.govnih.gov
Integration within the Kisspeptin-Neurokinin B-Dynorphin (KNDy) System
NKB's regulation of GnRH is intricately linked with two other neuropeptides, kisspeptin (B8261505) and dynorphin (B1627789), within a specific population of neurons in the arcuate nucleus of the hypothalamus. frontiersin.orgphysiology.org These neurons, which co-express all three peptides, are termed KNDy neurons. taylorandfrancis.comphysiology.orgpnas.org The KNDy system is now widely accepted as the central component of the GnRH pulse generator, which drives the episodic release of GnRH necessary for normal reproductive function. nih.govendocrine.orgoup.com
Within the KNDy neuronal network, the three neuropeptides have distinct but coordinated roles:
Neurokinin B (NKB) is thought to initiate the synchronized firing of KNDy neurons, acting as a "start" signal for each GnRH pulse. nih.govnih.gov
Kisspeptin is the primary output signal from KNDy neurons to GnRH neurons, directly stimulating GnRH release. nih.govnih.gov
Dynorphin , an opioid peptide, acts as an inhibitory signal, terminating the synchronized activity of KNDy neurons and thus ending the GnRH pulse. nih.govnih.gov
This elegant interplay between NKB, kisspeptin, and dynorphin allows for the precise, pulsatile secretion of GnRH that governs the entire reproductive axis. jneurosci.orgresearchgate.net
Influence on Hypothalamic-Pituitary Axis Functions
The Preprotachykinin B system, primarily through its product Neurokinin B (NKB), is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function. physiology.orgfrontiersin.org NKB, encoded by the TAC3 gene in humans and Tac2 in rodents, acts as a key neurotransmitter in the hypothalamus. oup.comwikipedia.org
A specialized group of neurons in the arcuate nucleus of the hypothalamus, known as KNDy neurons, co-express kisspeptin, neurokinin B, and dynorphin. oup.com These neurons are integral to the generation of pulsatile Gonadotropin-Releasing Hormone (GnRH) secretion. frontiersin.orgnih.gov NKB stimulates the release of GnRH, which in turn acts on the pituitary gland to trigger the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). physiology.orgnih.gov These gonadotropins are essential for regulating the function of the gonads (testes and ovaries), including steroid hormone production and gametogenesis. physiology.org
The indispensable role of the NKB signaling pathway in human reproduction is highlighted by genetic studies. Loss-of-function mutations in the TAC3 gene or its receptor, TACR3, lead to a condition called normosmic idiopathic hypogonadotropic hypogonadism. nih.gov This condition is characterized by a failure to undergo puberty and infertility due to deficient GnRH secretion. oup.comnih.gov Research indicates that NKB signaling is essential for the activation of the reproductive axis. nih.gov While NKB's primary role is at the level of the hypothalamus, its gene products have also been found to have direct effects on the pituitary in some species, though not consistently for LH regulation. oup.comhku.hk In fish, for example, TAC3 gene products can stimulate the synthesis and secretion of prolactin and somatolactin. oup.com
Table 1: Research Findings on the Role of the Preprotachykinin B System in the Hypothalamic-Pituitary Axis
| Area of Research | Key Finding | Implication |
|---|---|---|
| Genetic Studies | Loss-of-function mutations in TAC3/TACR3 cause hypogonadotropic hypogonadism. nih.gov | NKB signaling is essential for human puberty and reproductive function. oup.comnih.gov |
| Neuroendocrinology | NKB is co-expressed in KNDy neurons and stimulates pulsatile GnRH release. frontiersin.orgoup.com | NKB is a key component of the GnRH pulse generator. nih.gov |
| Hormonal Regulation | Administration of NKB agonists can stimulate LH secretion. oup.com | The NKB/NK3R system is a potential therapeutic target for reproductive disorders. physiology.org |
| Comparative Biology | In some fish species, TAC3 products directly regulate pituitary hormones like prolactin. oup.com | The specific functions of the TAC3 system can vary across different vertebrate groups. |
Contribution to Stress-Related Behaviors and Memory Modulation
The Preprotachykinin B system is increasingly recognized for its role in modulating stress responses and memory, particularly fear-related memories. The Tac2 gene and its product, NKB, are expressed in brain regions crucial for processing emotion and stress, such as the hippocampus and the amygdala. nih.gov
Research in mice has shown that hippocampal Tac2 mRNA expression increases in response to chronic mild stress. nih.gov The Tac2 gene and its associated network are linked to neuroactive ligand-receptor interactions and signaling pathways critical for neural plasticity. nih.gov This suggests that the system plays a role in the brain's adaptation to stressful stimuli. nih.gov
Furthermore, the Tac2 pathway is significantly involved in the consolidation of fear memories within the central amygdala. nih.govresearchgate.net Studies have demonstrated that Tac2 gene expression is robustly activated after fear learning. emory.edu Increased expression of Tac2, either induced by a stress model resembling PTSD or through direct overexpression in the central amygdala, enhances the consolidation of fear memories. nih.govresearchgate.net Conversely, blocking the NKB receptor, Nk3R, with an antagonist impairs this consolidation. nih.gov These findings implicate the Tac2/NKB/Nk3R pathway as a critical modulator of aversive memories and suggest it could be a target for interventions in fear-related disorders like PTSD. emory.edugrantome.com The system's influence on fear conditioning is a key area of ongoing research. nih.gov
Table 2: Research Findings on the Tac2/NKB System in Stress and Memory
| Brain Region | Experimental Model | Key Finding | Implication |
|---|---|---|---|
| Hippocampus | Chronic mild stress in mice | Increased Tac2 mRNA expression. nih.gov | Tac2 is part of the hippocampal response to chronic stress. nih.gov |
| Central Amygdala | Fear conditioning in mice | Tac2 gene expression is upregulated during fear memory consolidation. nih.govemory.edu | The Tac2/NKB pathway strengthens fear memories. researchgate.net |
| Central Amygdala | Stress-induced PTSD-like model | Increased Tac2 expression enhances fear consolidation. nih.gov | Dysregulation of the Tac2 system may contribute to trauma-related disorders. grantome.com |
| Central Amygdala | Pharmacological blockade | An Nk3R antagonist (osanetant) blocks the enhancement of fear memory consolidation. nih.gov | The Nk3R is a potential therapeutic target for preventing PTSD. emory.edu |
Involvement in Neurogenic Inflammation Processes
Neurogenic inflammation is a neurally elicited inflammatory response characterized by the release of pro-inflammatory mediators from sensory nerve endings. wikipedia.org This process involves vasodilation, increased vascular permeability, and the recruitment of immune cells. nih.govmdpi.com The tachykinin family of peptides, which includes Substance P, Neurokinin A, and Neurokinin B, are key players in neurogenic inflammation. nih.govnih.gov
While much of the research on neurogenic inflammation has focused on Substance P (derived from the Preprotachykinin A/TAC1 gene), the broader tachykinin family, including NKB, contributes to these processes. wikipedia.orgnih.gov Tachykinins are released from sensory C-fibers in response to various irritants and tissue injury. taylorandfrancis.com These neuropeptides can then act on various cells, including mast cells, to induce the release of histamine (B1213489) and other inflammatory mediators, creating a positive feedback loop that sustains the inflammatory state. wikipedia.org
The activation of tachykinin receptors, such as the NK1 and NK3 receptors, on endothelial cells can lead to increased permeability of the blood-brain barrier and contribute to cerebral edema in the context of acute brain injury. nih.govmdpi.com Therefore, blocking these receptors is being investigated as a potential therapeutic strategy to mitigate the damaging effects of secondary injury processes in the central nervous system. nih.gov Although NKB's specific contribution relative to other tachykinins is still being fully elucidated, its membership in this pro-inflammatory peptide family implicates the Preprotachykinin B system in these events. nih.gov
Roles in Gastrointestinal Function and Hematopoiesis
The Preprotachykinin B system also exerts influence over gastrointestinal motility and is implicated in the complex regulation of hematopoiesis.
Gastrointestinal Function Tachykinins are well-established as regulators of gut function, contributing to smooth muscle contraction and secretion. annualreviews.orgnih.gov Specifically, Neurokinin B has been shown to modulate gastrointestinal motor responses. nih.gov In animal studies, administration of NKB or its specific agonists can enhance intestinal transit. nih.govwikigenes.org The effects are mediated through the activation of specific neurokinin receptors located on neurons within the enteric nervous system. nih.govnih.gov For instance, the activation of NK3 receptors in the intestine contributes to accelerated transit, while the activation of different neurokinin receptors in the stomach can delay gastric emptying. nih.gov The expression of TAC3 and its receptor TACR3 in the stomach and intestine of various species further supports their role in regulating digestive processes. nih.gov
Hematopoiesis Hematopoiesis, the formation of blood cellular components, is a tightly regulated process occurring in the bone marrow. imrpress.com The bone marrow microenvironment is innervated by nerve fibers that release neuropeptides, establishing a link between the nervous and hematopoietic systems. dovepress.com The tachykinin family of peptides plays a significant role in this neuro-hematopoietic cross-talk. dovepress.comtandfonline.com
While the roles of peptides from the TAC1 gene (Substance P and Neurokinin A) and the TAC4 gene (Hemokinin-1) have been more extensively studied in this context, the TAC3 gene is part of this regulatory family. imrpress.comdovepress.com Tachykinins and their receptors are expressed in bone marrow cells and can modulate the production of cytokines, which in turn regulate the proliferation and differentiation of hematopoietic progenitors. dovepress.comnih.gov For example, Hemokinin-1, another tachykinin, is known to be an important factor for the survival of B-cell precursors. nih.gov The presence and activity of the broader tachykinin system within the bone marrow suggest a role for these neuropeptides, including potentially those derived from Preprotachykinin B, in maintaining hematopoietic homeostasis. dovepress.comtandfonline.com
Table 3: Overview of Preprotachykinin B System Functions in GI and Hematopoietic Systems
| System | Function | Mechanism of Action |
|---|---|---|
| Gastrointestinal | Modulation of Motility | Activation of NK3 receptors in the enteric nervous system enhances intestinal transit. nih.govnih.gov |
| Hematopoietic | Regulation of Hematopoiesis | As part of the tachykinin family, it is implicated in the complex network of neuropeptides and cytokines that regulate blood cell formation in the bone marrow. imrpress.comdovepress.com |
Comparative and Evolutionary Aspects of Preprotachykinin B and Its Derivatives
Phylogenetic Relationships of Tachykinin Precursors Across Species
The evolutionary history of tachykinin precursors is marked by significant genomic events that have shaped the diversity of this neuropeptide family. Tachykinin signaling is considered an ancient system, having emerged before the evolutionary split between deuterostomes and protostomes. nih.gov In vertebrates, the complexity of this system increased substantially through large-scale gene duplications.
The evolutionary path of tachykinin genes in chordates suggests that an ancestral tac gene present in proto-chordates gave rise to multiple paralogs through two rounds of whole-genome duplication (1R/2R) that occurred early in the vertebrate lineage. nih.gov These events, followed by subsequent gene losses and diversification, resulted in the three main tachykinin genes found in mammals: Tac1, Tac3, and Tac4. nih.gov The Tac3 gene encodes the precursor Preprotachykinin B.
Phylogenetic analysis indicates that a prototype tachykinin gene in basal chordates, such as the ascidian Ciona intestinalis, likely duplicated to generate the multiple tachykinin genes seen in vertebrates. nih.gov The teleost fish lineage experienced an additional, third round of whole-genome duplication (3R), leading to further expansion of the tachykinin gene family. nih.gov For example, the tac3 gene duplicated into tac3a and tac3b in teleosts, potentially allowing for up to four distinct NKB-related peptides in these species. nih.gov
Despite the diversification of tachykinin genes, the region of Preprotachykinin B that encodes for Neurokinin B (NKB) is highly conserved across species. Tachykinins are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, where X is an aromatic or aliphatic amino acid. wikipedia.org This signature sequence is crucial for receptor binding and biological activity. researchgate.netnih.gov
The amino acid sequences for tachykinins derived from the Tac1 and Tac3 genes are conserved among mammals such as humans, mice, and rats. nih.gov Phylogenetic analysis of the Tac3 gene shows that piscine (fish) versions and mammalian versions arise from the same lineage. nih.gov High identity is found among different fish species in the NKB-encoding region, and they all share the common C-terminal motif. nih.gov This strong evolutionary pressure to maintain the NKB sequence underscores its fundamental physiological importance, particularly in neuroendocrine functions like the regulation of reproduction. nih.govwikipedia.org
Species-Specific Variations in Precursor Processing and Gene Expression
While the core NKB peptide is conserved, there are significant variations among species in how the genetic information from the Preprotachykinin B precursor is transcribed, processed, and utilized.
The nomenclature for tachykinin genes has historically varied between species, which can create confusion. The gene encoding Preprotachykinin B in humans is officially named TAC3 by the Human Genome Organization (HUGO) Gene Nomenclature Committee. nih.govgenecards.org However, in rodents, the orthologous gene is commonly referred to as Tac2. nih.govwikipedia.orgwikipedia.org This is a historical artifact, as the designation Tac2 was initially assigned to the gene for the Neurokinin A precursor, which was later found to be identical to Tac1. nih.gov For clarity in comparative studies, it is common practice to refer to the rodent Tac2 gene as Tac3 to reflect its direct evolutionary relationship to the human TAC3 gene. nih.govfrontiersin.org
| Gene Product | Human Gene (HUGO) | Rodent Gene (Common) | Orthologous Relationship |
|---|---|---|---|
| Preprotachykinin A (SP, NKA) | TAC1 | Tac1 | Direct Orthologs |
| Preprotachykinin B (NKB) | TAC3 | Tac2 | Direct Orthologs |
| Preprotachykinin C (HK-1, Endokinins) | TAC4 | Tac4 | Direct Orthologs |
Alternative splicing of pre-mRNA is a key mechanism that generates diversity from a single tachykinin gene. researchgate.netnih.gov In humans, nine alternatively spliced mRNA transcripts for TAC3 have been identified. nih.gov These variants lead to the formation of three different Preprotachykinin B precursors, named alpha, beta, and gamma. nih.govendocrine-abstracts.org Notably, the rarer gamma-TAC3 precursor does not encode the NKB peptide. nih.govendocrine-abstracts.org This complex splicing suggests a layer of regulation that may be tissue-specific, although its full significance is not yet understood. nih.gov
A significant difference in precursor processing is observed between mammals and fish. While the mammalian Tac3 gene yields a single tachykinin peptide (NKB), the orthologous gene in teleost fish encodes two distinct tachykinin peptides. nih.govnih.gov In addition to NKB, fish produce a second peptide known as Neurokinin F (NKF). nih.gov This peptide is unique to and conserved among fish species and appears to have been lost in other vertebrate lineages during evolution. nih.gov Furthermore, differential processing of the Preprotachykinin B precursor can result in N-terminally extended forms of NKB, as observed in the human placenta, suggesting that tissue-specific post-translational modifications can further diversify the functional products of the TAC3 gene. nih.gov
| Species Group | Gene | Splicing/Processing Variants | Resulting Tachykinin Peptides |
|---|---|---|---|
| Humans | TAC3 | Three precursor isoforms (α, β, γ) from 9 splice variants. The γ-precursor does not encode NKB. | Neurokinin B (NKB) |
| Rodents | Tac2 | Precursor yields a single tachykinin. | Neurokinin B (NKB) |
| Teleost Fish | tac3a/tac3b | Precursor encodes two tachykinins. | Neurokinin B (NKB) and Neurokinin F (NKF) |
The biological effects of tachykinins are mediated by three main G protein-coupled receptors: NK1 (TACR1), NK2 (TACR2), and NK3 (TACR3). nih.gov NKB preferentially binds to the NK3 receptor. physiology.org The distribution of these receptors shows marked differences across species, which has significant implications for the physiological roles of tachykinins in different animals. researchgate.netnih.gov
In the central nervous system, the NK1 receptor is the predominant tachykinin receptor expressed in the primate and human brain. researchgate.netnih.gov In contrast, NK3 receptor binding is widespread in the brains of rodents like rats and guinea pigs but is found at very low levels in non-human primates and was not detected in the human brain in one major comparative study. nih.gov However, other research indicates that both humans and rats have similar NK3 receptor expression in brain areas important for memory regulation. researchgate.net In peripheral tissues, such as the ileum, there are also species-related differences in receptor distribution between mice, rats, and guinea pigs, which likely relates to different mechanisms of tachykinin control over intestinal motility. researchgate.net Similarly, the distribution and characteristics of NK1 binding sites in the lungs differ between humans and guinea pigs. nih.gov These variations highlight the challenge of extrapolating pharmacological and physiological findings from animal models to humans.
| Receptor | Rodents (Rat, Guinea Pig) | Non-Human Primates | Humans |
|---|---|---|---|
| NK1 (SP-preferring) | High levels, widespread | High levels, widespread | High levels, widespread (predominant receptor) |
| NK2 (NKA-preferring) | Detected | Not detected | Not detected |
| NK3 (NKB-preferring) | Widespread | Very low levels detected | Not detected in some studies; present in others |
Future Directions and Unresolved Questions in Preprotachykinin B 50 79 Research
Definitive Identification and Functional Characterization of Endogenous Preprotachykinin B (50-79)
A primary unresolved issue is the definitive identification and functional role of the endogenous Preprotachykinin B (50-79) fragment. While its parent molecule, Neurokinin B (NKB), is well-characterized as the primary product of the Preprotachykinin B gene (also known as TAC3 in humans and Tac2 in rodents), the existence and physiological relevance of other processed fragments like PPT-B (50-79) are less clear. pnas.orgnih.gov Neurochemical characterization studies have provided evidence for immunoreactivity corresponding to PPT-B (50-79) in the rat brain, suggesting it may be an endogenously produced peptide. nih.govdiva-portal.orgphysiology.orgcore.ac.uk
However, several key questions remain:
Endogenous Presence: Future studies must unequivocally confirm the presence of PPT-B (50-79) as a distinct, stable peptide in various tissues, particularly within the central nervous system, under normal physiological conditions. This will require advanced proteomic and mass spectrometry techniques to differentiate it from its precursor and other metabolic fragments.
Biological Activity: A critical area for future investigation is to determine if PPT-B (50-79) has any intrinsic biological activity. It is unknown whether it can bind to known tachykinin receptors (NK1R, NK2R, NK3R) or if it has its own unique receptor target. auctoresonline.orgplos.org Research should focus on screening the fragment against these receptors and exploring potential novel binding sites to elucidate any functional effects.
Functional Role: Assuming it is biologically active, the specific physiological or pathophysiological roles of PPT-B (50-79) need to be characterized. Does it act as a neurotransmitter, a neuromodulator, or does it have functions distinct from NKB? Its potential involvement in processes where NKB is known to be active, such as pain transmission, reproductive control, and emotional behavior, warrants investigation. oncotarget.comjpp.krakow.plresearchgate.net
Investigation of Differential Precursor Processing in Varied Physiological and Pathophysiological Contexts
The processing of the PPT-B precursor protein is a critical step that determines the final peptide products. researchgate.net While it is established that the TAC3 gene is translated to form the preprotachykinin B peptide, which is then cleaved to produce NKB, the possibility of alternative processing pathways remains an important area of research. nih.govfrontiersin.org In mammals, differential mRNA splicing and precursor processing are known to occur for other tachykinin genes, leading to tissue-specific expression and a diversity of functions. frontiersin.org
Future research should focus on:
Tissue-Specific Processing: Investigating whether the processing of the PPT-B precursor varies between different tissues or neuronal populations. For example, processing in hypothalamic neurons involved in reproduction might differ from that in the spinal cord or other brain regions. plos.orgjpp.krakow.pl
Pathophysiological Alterations: Exploring if disease states, such as neurodegenerative disorders, inflammatory conditions, or cancer, alter the post-translational processing of PPT-B. semanticscholar.orgnih.gov Changes in processing could lead to an altered ratio of NKB to other potential fragments like PPT-B (50-79), which might contribute to the pathology.
Enzymatic Pathways: Identifying the specific proteases and converting enzymes responsible for cleaving the PPT-B precursor. Understanding this enzymatic machinery is crucial for comprehending how peptide production is regulated and how it might be pharmacologically targeted. nih.gov
Elucidating Regulatory Mechanisms Governing Preprotachykinin B Gene Expression and Peptide Turnover
The regulation of the TAC3 gene and the subsequent turnover of its peptide products are fundamental to controlling the activity of the Preprotachykinin B system. While some regulatory factors have been identified, a comprehensive understanding is still lacking.
Key unresolved questions include:
Transcriptional Regulation: What are the full range of transcription factors and signaling pathways that control the expression of the TAC3 gene? While hormonal regulation, such as by estrogen, has been demonstrated, the influence of other factors like stress, neuronal activity, and inflammatory signals needs to be systematically investigated. pnas.orgnih.gov
Epigenetic Control: Future studies should explore the role of epigenetic mechanisms, such as DNA methylation and histone modification, in the long-term regulation of TAC3 expression in different physiological and pathological states.
Peptide Degradation: The mechanisms of degradation and clearance for PPT-B-derived peptides are not fully understood. Identifying the specific peptidases responsible for their inactivation in different tissues is essential. nih.gov Understanding peptide turnover is critical for determining the duration and spatial extent of their signaling.
Comprehensive Analysis of Preprotachykinin B System Interactions with Other Neuropeptide Pathways
Neuropeptide systems rarely act in isolation. A major future challenge is to map the complex interplay between the PPT-B system and other neurochemical pathways. A well-established example is the interaction within Kisspeptin (B8261505)/Neurokinin B/Dynorphin (B1627789) (KNDy) neurons in the hypothalamus, which are crucial for regulating gonadotropin-releasing hormone (GnRH) secretion. nih.govjpp.krakow.pl In this system, NKB provides a stimulatory signal for pulsatile hormone release.
Future research should expand on this by:
Mapping Broader Interactions: Systematically investigating the interactions between PPT-B/NKB neurons and other major neuropeptide systems, such as those involving opioids, corticotropin-releasing hormone (CRH), neuropeptide Y (NPY), and substance P. nih.govdiva-portal.orgnih.gov
Functional Consequences: Elucidating the functional consequences of these interactions. For example, how does the interplay between NKB and the dopamine or serotonin systems influence mood, behavior, and motor control? nih.govauctoresonline.org
Receptor Crosstalk: Investigating potential crosstalk at the receptor level. This includes exploring the formation of receptor heterodimers between tachykinin receptors and other G protein-coupled receptors, which could significantly alter signaling outcomes.
Application of Advanced Methodologies for Spatiotemporal Dynamics of Preprotachykinin B System Components
Advancing our understanding of the PPT-B system will heavily rely on the development and application of novel research methodologies. Traditional methods like immunohistochemistry provide static snapshots, but new tools are needed to capture the dynamic nature of neuropeptide signaling.
Future directions in methodology should include:
Genetically Encoded Sensors: Developing genetically encoded fluorescent sensors for NKB and potentially other PPT-B fragments. Such tools would allow for real-time visualization of peptide release with high spatial and temporal resolution in living cells and behaving animals. proquest.com
Advanced Imaging: Utilizing techniques like two-photon microscopy and optogenetics to simultaneously visualize and manipulate the activity of specific PPT-B-producing neurons and their targets in vivo.
Single-Cell Transcriptomics: Applying single-cell RNA sequencing to map the expression of TAC3, its receptors, and processing enzymes with cellular resolution. proquest.com This can reveal the heterogeneity of PPT-B-expressing cells and identify novel cell types and circuits. mdpi.comscience.gov
Sophisticated Animal Models: Creating more refined animal models, such as conditional knockout mice, to dissect the function of the PPT-B system in specific circuits and at different developmental stages. ucl.ac.uk
Q & A
Q. How to address discrepancies between in vitro potency and in vivo efficacy of Preprotachykinin B (50-79)-targeted therapeutics?
- Answer : Perform pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) to identify bioavailability limitations. Use microdialysis in target brain regions to measure free peptide concentrations. Compare results across species (e.g., rodents vs. non-human primates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
